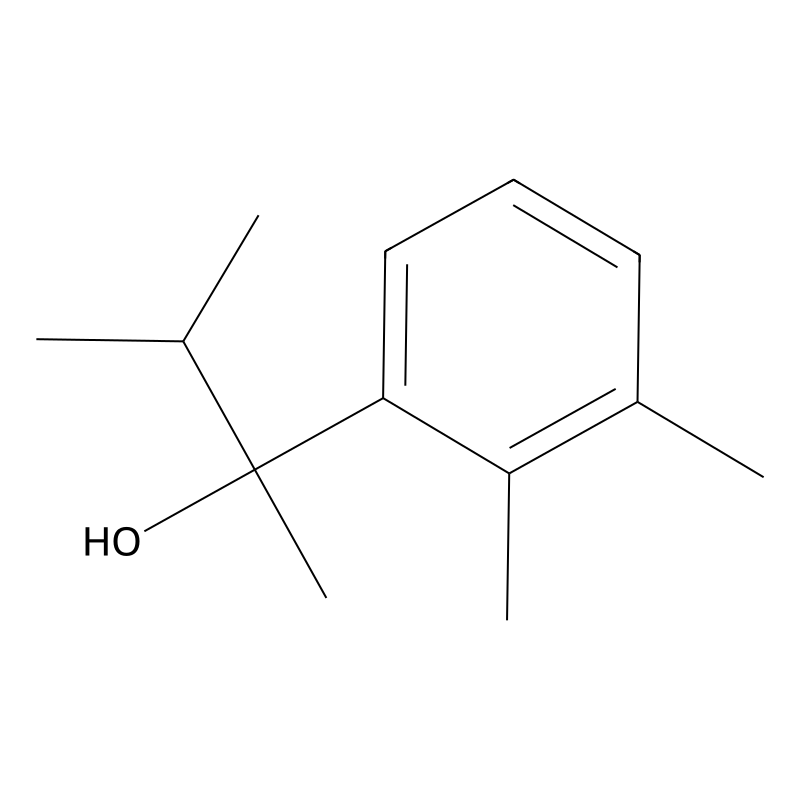

2-(2,3-Dimethylphenyl)-3-methyl-butan-2-ol

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-(2,3-Dimethylphenyl)-3-methyl-butan-2-ol, also known as 3-methyl-2-butanol with a 2,3-dimethylphenyl substituent, is an organic compound classified as a secondary alcohol. Its molecular formula is , and it features a hydroxyl group (-OH) attached to a carbon that is also bonded to two other carbon groups, making it a secondary alcohol. The compound's structure includes a butanol backbone with additional methyl and dimethylphenyl groups, which contribute to its unique physical and chemical properties.

- Dehydration Reactions: Under acidic conditions, the compound can undergo dehydration to form alkenes.

- Oxidation Reactions: The hydroxyl group can be oxidized to form ketones or aldehydes depending on the reaction conditions.

- Esterification: Reaction with carboxylic acids can lead to the formation of esters, which are often used in fragrance and flavor industries.

The synthesis of 2-(2,3-Dimethylphenyl)-3-methyl-butan-2-ol can be achieved through several methods:

- Alkylation of 3-Methyl-2-butanol: This involves the reaction of 3-methyl-2-butanol with a suitable alkyl halide in the presence of a base.

- Grignard Reaction: Reacting a Grignard reagent derived from 2,3-dimethylphenyl with an appropriate carbonyl compound can yield this alcohol after hydrolysis.

- Reduction Reactions: The reduction of ketones or aldehydes that contain the necessary carbon skeleton can also lead to the formation of this secondary alcohol.

The applications of 2-(2,3-Dimethylphenyl)-3-methyl-butan-2-ol are diverse:

- Solvent in Organic Chemistry: It is used as a solvent due to its ability to dissolve various organic compounds.

- Intermediate in Synthesis: This compound serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Flavoring Agent: It may be utilized in the food industry for its flavoring properties.

Several compounds share structural similarities with 2-(2,3-Dimethylphenyl)-3-methyl-butan-2-ol. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 3-Methyl-2-butanol | Commonly used as a solvent; simpler structure. | |

| 2,3-Dimethylbutan-1-ol | Contains two methyl groups; more branched structure. | |

| 1-(4-Methylphenyl)propan-1-ol | Aromatic ring; different functional properties. | |

| 1-(4-Isopropylphenyl)propan-1-ol | Increased hydrophobicity due to isopropyl group. |

Uniqueness

The uniqueness of 2-(2,3-Dimethylphenyl)-3-methyl-butan-2-ol lies in its specific combination of functional groups and its branched structure, which can influence its reactivity and interactions compared to simpler alcohols or those with different substituents. Its potential applications in both industrial and biological contexts further highlight its significance in organic chemistry.